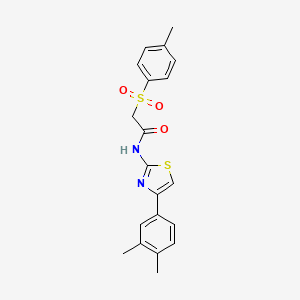

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide

Description

N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-2-tosylacetamide is a thiazole-based acetamide derivative characterized by a 3,4-dimethylphenyl substituent on the thiazol ring and a tosyl (p-toluenesulfonyl) group on the acetamide moiety.

Properties

IUPAC Name |

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-13-4-8-17(9-5-13)27(24,25)12-19(23)22-20-21-18(11-26-20)16-7-6-14(2)15(3)10-16/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLAWYAMNXJGCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 3,4-dimethylphenylthiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Halogenation using bromine in chloroform at room temperature.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, resulting in the modulation of various biological processes .

Comparison with Similar Compounds

Key Observations :

- Thermal Stability : The melting point of dichlorophenyl analogs (~186–217°C) suggests moderate thermal stability, which may correlate with the target compound’s crystallinity .

- Synthetic Efficiency : Yields for pyridinyl-substituted analogs (68–72%) indicate feasible synthetic routes, though the tosyl group in the target compound may require optimized coupling conditions .

Urea and Quinazolinone Derivatives

Urea-Thiazol Hybrids ()

Comparison :

- Urea derivatives exhibit higher molecular weights (422–480 Da) compared to acetamide analogs (~300–500 Da), which may influence pharmacokinetic properties like solubility and bioavailability.

Quinazolinone-Thioacetamide Derivatives ()

| Compound (ID) | Substituents (Quinazolinone/Acetamide) | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5 | Phenyl; sulfamoylphenyl | 269.0 | 87 |

| 8 | 4-Tolyl; sulfamoylphenyl | 315.5 | 91 |

| 10 | 3-Ethylphenyl; sulfamoylphenyl | 197.6 | 73 |

Comparison :

- Quinazolinone-thioacetamides show higher melting points (170–315°C) than thiazol-2-yl acetamides, suggesting superior thermal stability due to rigid quinazolinone cores .

- The sulfamoyl group in these compounds may confer enhanced solubility in polar solvents compared to the tosyl group in the target compound .

Critical Analysis of Structural and Functional Differences

- Bioactivity Potential: Pyridinyl and morpholinomethyl substituents in analogs (e.g., 4d, 4e) are associated with antimicrobial or kinase-inhibitory activity, suggesting the target compound’s 3,4-dimethylphenyl group could be tailored for similar applications .

- Crystallinity and Packing: The twisted conformation of dichlorophenyl-thiazol acetamides (61.8° between rings) contrasts with planar quinazolinone derivatives, implying differences in solid-state interactions and solubility.

- Synthetic Challenges: Tosyl group incorporation may require protective strategies, unlike the straightforward coupling of dichlorophenylacetic acid with 2-aminothiazole .

Biological Activity

N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-2-tosylacetamide (hereafter referred to as "the compound") is a thiazole-based derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a 3,4-dimethylphenyl group and a tosylacetamide moiety. The synthesis typically involves the reaction of 2-tosylacetamide with thiazole derivatives, which can be achieved through various synthetic pathways including nucleophilic substitutions and acylation reactions.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives similar to the compound exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates reaching up to 83.4% and 78.8%, respectively .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Rate (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 83.4 |

| Pseudomonas aeruginosa | 78.8 |

Antioxidant Activity

The antioxidant potential of the compound was assessed using the ABTS assay, where it demonstrated significant activity. The highest antioxidant activity reported was 85.9%, comparable to ascorbic acid (88.0%) . This suggests that the compound may play a role in mitigating oxidative stress.

Table 2: Antioxidant Activity of Thiazole Derivatives

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| This compound | 85.9 |

| Ascorbic Acid | 88.0 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound . A notable lead compound from a related series showed high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). It induced apoptosis and autophagy in cancer cells and demonstrated significant tumor growth reduction in vivo using A375 xenograft models .

Table 3: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| This compound | Melanoma | Not specified |

| Pancreatic Cancer | Not specified | |

| Chronic Myeloid Leukemia | Not specified |

The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, studies suggest that compounds within this class may inhibit key enzymes involved in cancer progression and microbial growth. The precise mechanisms remain an area of active research but may involve modulation of apoptotic pathways in cancer cells and disruption of bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.